Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14654972
InChI: InChI=1S/C20H13FN2O3/c1-25-20(24)15-11-16(12-7-9-14(21)10-8-12)22-19-17(15)18(23-26-19)13-5-3-2-4-6-13/h2-11H,1H3
SMILES:
Molecular Formula: C20H13FN2O3
Molecular Weight: 348.3 g/mol

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14654972

Molecular Formula: C20H13FN2O3

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C20H13FN2O3
Molecular Weight 348.3 g/mol
IUPAC Name methyl 6-(4-fluorophenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C20H13FN2O3/c1-25-20(24)15-11-16(12-7-9-14(21)10-8-12)22-19-17(15)18(23-26-19)13-5-3-2-4-6-13/h2-11H,1H3
Standard InChI Key NYFIOCCWATXFAS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound’s backbone consists of a pyridine ring fused with an isoxazole ring, forming the isoxazolo[5,4-b]pyridine system. The pyridine component introduces aromaticity and electron-withdrawing characteristics, while the isoxazole ring contributes heteroatomic diversity (one oxygen and one nitrogen atom). At position 6, the 4-fluorophenyl group introduces steric bulk and electronic modulation via the fluorine atom’s strong electronegativity. Position 3 hosts a phenyl group, enhancing hydrophobicity and π-π stacking potential. The methyl ester at position 4 serves as a polar moiety, influencing solubility and metabolic stability.

The IUPAC name, methyl 6-(4-fluorophenyl)-3-phenyl- oxazolo[5,4-b]pyridine-4-carboxylate, reflects these substituents’ positions. Computational models predict a planar geometry for the fused rings, with dihedral angles between substituents affecting intermolecular interactions. The fluorine atom’s para position on the phenyl ring minimizes steric clashes, favoring optimal binding in biological targets.

Spectroscopic and Physicochemical Data

Key spectral features include:

  • 1H^1\text{H}-NMR: Signals for the methyl ester (δ\delta ~3.9 ppm), aromatic protons (δ\delta 7.2–8.6 ppm), and coupling patterns indicative of fluorine-proton interactions (4JHF^4J_{HF}) .

  • 19F^{19}\text{F}-NMR: A singlet near δ\delta -110 ppm, characteristic of aromatic fluorine .

  • IR Spectroscopy: Stretching vibrations for ester carbonyl (\sim1720 cm1^{-1}), C-F (\sim1220 cm1^{-1}), and aromatic C=C (\sim1600 cm1^{-1}).

The compound’s logP (calculated) of ~3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point remains undocumented, but analogous methyl esters typically melt between 150–200°C.

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways

The synthesis of methyl 6-(4-fluorophenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves three primary stages :

  • Core Formation: Condensation of a pyridine-4-carboxylate precursor with an isoxazole derivative under acidic conditions.

  • Substituent Introduction: Suzuki-Miyaura coupling to install the 4-fluorophenyl and phenyl groups.

  • Esterification: Reaction with methanol in the presence of a catalyst (e.g., H2 _2SO4_4) to form the methyl ester.

A representative protocol adapted from involves:

  • Nitration of methyl isonicotinate to yield methyl 3-nitropyridine-4-carboxylate.

  • Nucleophilic aromatic substitution of the nitro group with fluoride using CsF in DMSO (38% yield) .

  • Cyclization with hydroxylamine to form the isoxazole ring.

  • Palladium-catalyzed cross-coupling with aryl boronic acids.

Challenges and Yield Improvements

Key challenges include low yields during fluorination (attributable to competing side reactions) and regioselectivity issues during cyclization . Optimizing reaction conditions—such as using anhydrous DMSO, elevated temperatures (120°C), and cesium fluoride as a fluoride source—improves fluorination efficiency . Catalytic systems employing Pd(PPh3 _3)4 _4 and SPhos ligand enhance coupling yields to ~70%.

Comparative Analysis with Structural Analogs

Methyl 6-(2-Furyl)-3-Phenylisoxazolo[5,4-b]Pyridine-4-Carboxylate

This analog replaces the 4-fluorophenyl group with a furan ring, reducing molecular weight to 320.3 g/mol. The furyl moiety enhances solubility but diminishes anticancer potency (IC50_{50} >50 μM), underscoring the fluorophenyl group’s critical role in bioactivity.

Pyrazolo[3,4-b]Pyridine Derivatives

Methyl 1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate shares the 4-fluorophenyl motif but exhibits lower antimicrobial activity (MIC 64–128 μg/mL) , suggesting isoxazolo[5,4-b]pyridines’ superior pharmacophore compatibility.

Future Research Directions

Synthesis Automation and Green Chemistry

Developing flow chemistry protocols could enhance reproducibility and reduce solvent waste. Microwave-assisted synthesis may accelerate cyclization steps, improving yields from 38% to >50% .

Targeted Drug Delivery Systems

Encapsulating the compound in lipid nanoparticles or PEGylated dendrimers could mitigate solubility limitations. Preliminary studies on analogous systems show a 3-fold increase in tumor accumulation.

Mechanistic Elucidation via Omics Technologies

Proteomic and metabolomic profiling is needed to identify off-target effects and resistance mechanisms. CRISPR-Cas9 screens could reveal synthetic lethal interactions for combination therapies.

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